Endrin alcohol Endrin alcohol
Brand Name: Vulcanchem
CAS No.: 33058-12-7
VCID: VC17150069
InChI: InChI=1S/C12H8Cl6O/c13-8-4-2-1-3-5(4)9(14,12(8,17)18)11(16)7(3,19)6(2)10(8,11)15/h2-6,19H,1H2
SMILES:
Molecular Formula: C12H8Cl6O
Molecular Weight: 380.9 g/mol

Endrin alcohol

CAS No.: 33058-12-7

Cat. No.: VC17150069

Molecular Formula: C12H8Cl6O

Molecular Weight: 380.9 g/mol

* For research use only. Not for human or veterinary use.

Endrin alcohol - 33058-12-7

Specification

CAS No. 33058-12-7
Molecular Formula C12H8Cl6O
Molecular Weight 380.9 g/mol
IUPAC Name 1,9,10,11,11,12-hexachlorohexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-7-ol
Standard InChI InChI=1S/C12H8Cl6O/c13-8-4-2-1-3-5(4)9(14,12(8,17)18)11(16)7(3,19)6(2)10(8,11)15/h2-6,19H,1H2
Standard InChI Key FWIOOTDZGJSQMX-UHFFFAOYSA-N
Canonical SMILES C1C2C3C4C1C5(C2C6(C3(C(C4(C56Cl)Cl)(Cl)Cl)Cl)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Endrin alcohol, systematically named 1,8,9,10,11,11-hexachlorohexacyclo[6.2.1.1³,⁶.0²,⁷.0⁴,¹⁰.0⁵,⁹]dodecan-5-ol, is a polycyclic chlorinated hydrocarbon with the molecular formula C₁₂H₈Cl₆O . Its structure features a complex hexacyclic framework with six chlorine atoms and a hydroxyl group, contributing to its high stability and lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight380.91 g/mol
Density2.04 g/cm³
Boiling Point447.7°C at 760 mmHg
Flash Point224.6°C
LogP (Octanol-Water)3.35
Vapor Pressure1.2 × 10⁻⁶ mmHg at 25°C

Spectroscopic and Stereochemical Features

The compound’s NMR and mass spectral data reveal a highly chlorinated backbone with a tertiary alcohol group . Its IUPAC SMILES notation, C1C2C3C4C1C5(C2C6(C3(C(C4(C56Cl)Cl)(Cl)Cl)Cl)Cl)O, underscores the stereochemical complexity, which complicates conformational analysis . PubChem notes that 3D conformer generation is disallowed due to undefined stereo centers .

Synthesis and Formation Pathways

Laboratory Synthesis

Endrin alcohol is synthesized via photolytic dechlorination of endrin under UV irradiation, yielding pentachlorinated intermediates . A seminal 1980 study by Dong and Edward detailed a multi-step route starting from hexachlorocyclopentadiene, involving Diels-Alder cycloaddition and subsequent hydroxylation .

Environmental Formation

In soil and aquatic systems, endrin undergoes microbial and photolytic degradation to form endrin alcohol as a primary metabolite . The CDC reports a soil half-life of ~14 years for endrin, with endrin alcohol persisting due to strong sorption to organic matter .

Toxicological Profile

Acute and Chronic Effects

Endrin alcohol acts as a neurotoxin, inhibiting GABA receptors and inducing seizures in mammals . The CDC cites cases of human poisoning via contaminated fish, with symptoms including hyperexcitability, muscle spasms, and respiratory failure . Chronic exposure in rodents leads to hepatic hypertrophy and renal tubular degeneration .

Table 2: Toxicity Data

ParameterValueModel Organism
LD₅₀ (Oral)3.8 mg/kgRat
LC₅₀ (Aquatic)0.002 mg/L (96h)Rainbow Trout
Bioconcentration Factor1,335–10,000Fish

Metabolic Pathways

In vivo, endrin alcohol is further oxidized to 12-ketoendrin and conjugated with glucuronic acid for excretion . Its lipophilicity (LogP = 3.35) facilitates bioaccumulation in adipose tissue, posing long-term exposure risks .

Environmental Behavior and Remediation

Persistence and Bioaccumulation

Endrin alcohol’s resistance to hydrolysis and photolysis ensures prolonged environmental residency . Sediment-water partitioning coefficients (Kd = 10³–10⁴ L/kg) indicate strong affinity for organic-rich soils . Aquatic biota exhibit bioconcentration factors up to 10,000, magnifying trophic transfer risks .

Remediation Strategies

Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ achieve >90% degradation in lab settings . Phytoremediation with Juncus effusus reduces soil concentrations by 40% over six months, though field efficacy remains limited .

Regulatory Status and Global Impact

Regulatory Bans

Listed under the Stockholm Convention as a persistent organic pollutant (POP), endrin alcohol is banned in 162 countries . The U.S. EPA revoked all tolerances in 1984, citing unacceptable risks to aquatic ecosystems .

Contemporary Challenges

Illicit use in developing nations and legacy contamination in sediments remain pressing issues. The 2025 CDC report identifies 176 U.S. Superfund sites with detectable endrin alcohol residues, primarily in agricultural regions .

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